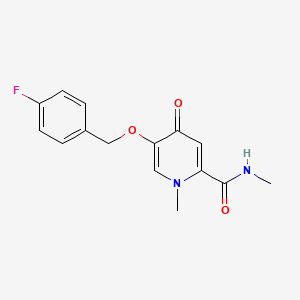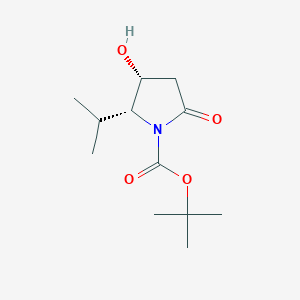
Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate” is likely a complex organic molecule. It appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and several functional groups including a carboxylate, a ketone, and a tertiary butyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the introduction of the various functional groups. This could potentially be achieved through methods such as nucleophilic substitution, elimination reactions, or radical substitution .Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrrolidine ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation, while the ketone group could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by factors such as its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Metabolic Pathways and Drug Development
The compound has been studied for its metabolic pathways, particularly in the context of drug development. For instance, research on CP-533,536, which includes a tert-butyl moiety, highlights the in vitro metabolism by cytochrome P450s leading to major metabolic pathways including oxidation and N-dealkylation. Such studies are crucial for understanding the metabolic fate of drug candidates (C. Prakash et al., 2008).
Synthetic Organic Chemistry
The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which are useful in synthesizing 5-substituted pyrroles. These findings contribute to the synthesis of complex organic molecules like prodigiosin (H. Wasserman et al., 2004).
Molecular Structure and Characterization
Studies on compounds with similar tert-butyl groups have revealed intricate details about their molecular structure, crystal formation, and hydrogen bonding patterns. For example, research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provided insights into its cyclic amino acid ester structure through X-ray diffraction analysis (T. Moriguchi et al., 2014).
Photocatalysis and Radical Chemistry
Photoredox-catalyzed reactions involving tert-butyl groups have been explored for creating aminated chromones, showcasing a novel cascade pathway. Such methodologies broaden the applications of photocatalysis in organic synthesis (Zhi-Wei Wang et al., 2022).
Enzymatic and Catalytic Studies
Research into the enzymatic C-demethylation of certain compounds with tert-butyl groups has shed light on the mechanisms underlying drug metabolism. These studies provide a basis for understanding how drugs are processed in the body and the role of enzymes in these pathways (H. Yoo et al., 2008).
Synthesis and Characterization
Synthetic routes and characterization of compounds containing tert-butyl groups, such as the synthesis of RNA using 2'-O-DTM protection, highlight the versatility of tert-butyl groups in protecting sensitive functional groups during chemical reactions (A. Semenyuk et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQWEXQRFSHLG-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](CC(=O)N1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
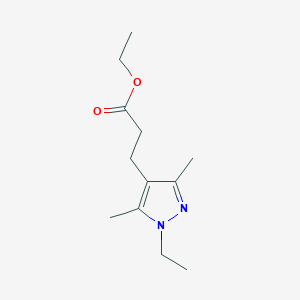
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)

![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)
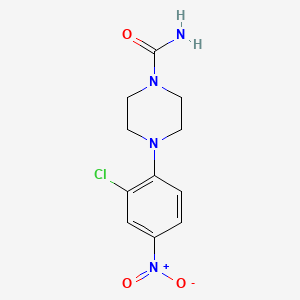
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone](/img/structure/B2697896.png)
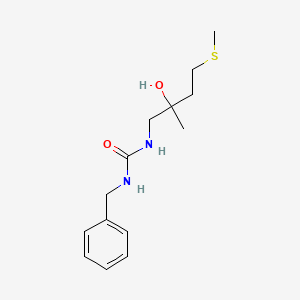
![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)
![Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2697904.png)
![3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2697905.png)
